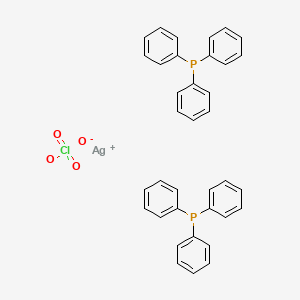
Silver;triphenylphosphane;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;triphenylphosphane;perchlorate is a coordination compound that combines silver, triphenylphosphane, and perchlorate ions
Preparation Methods
The synthesis of silver;triphenylphosphane;perchlorate typically involves the reaction of silver salts with triphenylphosphane in the presence of perchlorate ions. One common method is to dissolve silver nitrate in a suitable solvent, such as acetonitrile, and then add triphenylphosphane. The resulting mixture is treated with perchloric acid to precipitate the desired compound. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity .
Chemical Reactions Analysis
Silver;triphenylphosphane;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and triphenylphosphane oxide.
Reduction: It can be reduced to elemental silver and triphenylphosphane.
Substitution: The perchlorate ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silver;triphenylphosphane;perchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: Research is ongoing into its potential use in developing new antimicrobial agents.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of silver;triphenylphosphane;perchlorate involves the interaction of silver ions with biological molecules, leading to the disruption of cellular processes. The triphenylphosphane ligand stabilizes the silver ion, enhancing its reactivity. The perchlorate ion acts as a counterion, balancing the charge of the complex. The molecular targets include cellular membranes and enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Silver;triphenylphosphane;perchlorate can be compared with other similar compounds, such as:
Bis(triphenylphosphine)silver(I) perrhenate: This compound also contains silver and triphenylphosphane but with a perrhenate ion instead of perchlorate.
Triphenylphosphine oxide: This compound is formed by the oxidation of triphenylphosphane and has different reactivity and applications.
Silver perchlorate: This compound contains only silver and perchlorate ions and lacks the triphenylphosphane ligand, resulting in different chemical properties and uses.
This compound is unique due to the combination of silver’s antimicrobial properties, triphenylphosphane’s stabilizing effect, and perchlorate’s role as a counterion, making it a versatile compound for various applications.
Properties
CAS No. |
154965-03-4 |
|---|---|
Molecular Formula |
C36H30AgClO4P2 |
Molecular Weight |
731.9 g/mol |
IUPAC Name |
silver;triphenylphosphane;perchlorate |
InChI |
InChI=1S/2C18H15P.Ag.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1 |
InChI Key |
WIKNAQLJHXPCKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


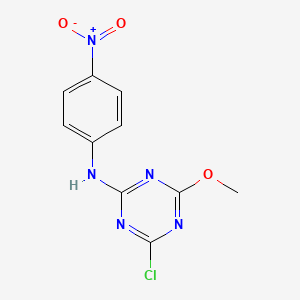


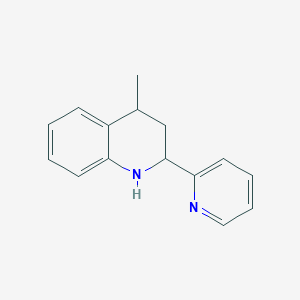
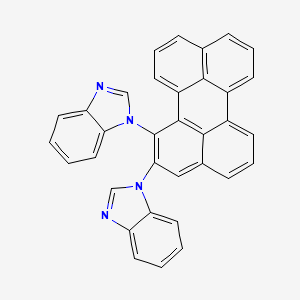
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
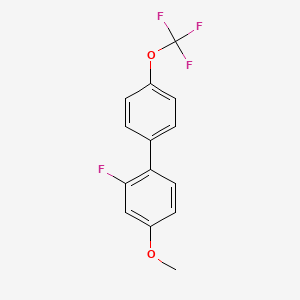
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
